6-Amino-5-nitroso-2-thiouracil-13C,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-5-(oxoamino)-2-sulfanylidene-(613C)1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)/i2+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWCFGBLAMCSFY-RETHMIJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=[13C](NC(=S)NC1=O)N)[15N]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂

This technical guide provides a comprehensive overview of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂, a stable isotope-labeled pyrimidine derivative. Given the specificity of the isotopic labeling, this document synthesizes information from related compounds and general principles of isotopic labeling to serve as a foundational resource.

Chemical Identity and Properties

6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ is a derivative of thiouracil, a class of compounds known for their biological activity and ability to coordinate with metal ions. The incorporation of ¹³C and ¹⁵N isotopes makes it a valuable tool for tracer studies in metabolic research and as an internal standard in quantitative mass spectrometry-based assays.

Physicochemical Data

Quantitative data for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ and its unlabeled counterpart are summarized below. Data for the labeled compound are calculated based on its chemical structure, while data for the unlabeled compound are derived from publicly available information.

| Property | 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ (Isotopically Labeled) | 6-Amino-5-nitroso-2-thiouracil (Unlabeled) | Reference(s) |

| Molecular Formula | C₃¹³CH₄N₃¹⁵NO₂S | C₄H₄N₄O₂S | [1] |

| Molecular Weight | 174.0059 g/mol (calculated) | 172.17 g/mol | [1][2] |

| Exact Mass | 174.0059 Da (calculated) | 172.0159 Da | [1] |

| Appearance | Not specified; likely a colored solid | Colored solid | |

| Purity | Typically >98% (vendor-specific) | Min. 95% to 98% | [2][3] |

| Solubility | Soluble in Aqueous Sodium Hydroxide | Not specified | [4] |

| Storage Temperature | Not specified; typically 2-8°C for related compounds | 2-8°C | [3] |

| Unlabeled CAS Number | N/A | 1672-48-6 | [1][3] |

Chemical Structure

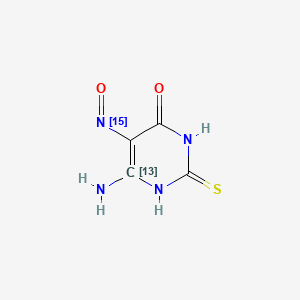

The chemical structure of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ is characterized by a pyrimidine ring with a thiocarbonyl group at the 2-position, an amino group at the 6-position, and a nitroso group at the 5-position. The isotopic labels are located at a carbon atom in the pyrimidine ring and the nitrogen atoms of the nitroso group.

Caption: Chemical structure of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂.

Synthesis and Isotopic Labeling

General Synthetic Workflow

Caption: A generalized synthetic workflow for the preparation of the title compound.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from the synthesis of unlabeled and ¹⁴C-labeled 6-amino-5-nitrosouracil and should be optimized for the specific ¹³C and ¹⁵N labeled precursors.[5]

Step 1: Synthesis of ¹³C-labeled 6-Amino-2-thiouracil (Hypothetical)

-

Reaction Setup: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Precursors: To this solution, add isotopically labeled ethyl cyanoacetate (containing ¹³C) and thiourea.

-

Reaction: Heat the mixture under reflux for several hours.

-

Work-up: After cooling, acidify the reaction mixture to precipitate the product.

-

Isolation: Filter the solid, wash with cold water, and dry to yield ¹³C-labeled 6-amino-2-thiouracil.

Step 2: Nitrosation

-

Dissolution: Dissolve the ¹³C-labeled 6-amino-2-thiouracil in an acidic medium (e.g., aqueous acetic acid) and cool to 0-5°C.

-

Nitrosating Agent: Slowly add a solution of sodium nitrite (Na¹⁵NO₂) in water dropwise while maintaining the low temperature.

-

Reaction: Stir the mixture for 1-2 hours at 0-5°C. A colored precipitate should form.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to obtain 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. The isotopic labels will produce characteristic shifts in the mass spectrum and specific couplings in the NMR spectrum.

| Technique | Expected Observations |

| Mass Spectrometry (MS) | A molecular ion peak at m/z 174.0059, which is 2 Da higher than the unlabeled compound. High-resolution mass spectrometry can confirm the elemental composition. |

| NMR Spectroscopy | ¹H NMR: Protons adjacent to the ¹³C-labeled carbon may show J-coupling. ¹³C NMR: An enhanced signal for the labeled carbon. ¹⁵N NMR: Signals corresponding to the labeled nitrogen atoms. |

| FTIR Spectroscopy | Characteristic absorption bands for N-H (amino), C=O (carbonyl), N=O (nitroso), and C=S (thiocarbonyl) functional groups. |

Applications and Potential Research Areas

Heavy Metal Chelation

6-Amino-5-nitroso-2-thiouracil is known to form complexes with heavy metal ions.[1] The labeled compound can be used to study the kinetics and mechanism of these chelation reactions, potentially in environmental or biological systems.

Caption: Logical workflow for a heavy metal chelation experiment.

Experimental Protocol: Metal Ion Titration (General)

-

Sample Preparation: Prepare a stock solution of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in a suitable buffer.

-

Titration: Incrementally add a standard solution of a heavy metal salt (e.g., CuSO₄).

-

Data Acquisition: After each addition, record the UV-Vis absorption spectrum.

-

Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand to determine the stoichiometry and binding constant of the complex. The isotopic label allows for parallel analysis by mass spectrometry to track the complex formation.

Metabolic and Pharmacokinetic Studies

Isotopically labeled compounds are invaluable for tracing the metabolic fate of a drug candidate. While the biological activities of 6-amino-2-thiouracil derivatives include anticancer and antiviral properties, specific pathways for this compound are not well-defined.[6] A related compound, 6-Amino-5-nitroso-3-methyluracil, has been suggested as a potential inhibitor of Superoxide Dismutase (SOD), an enzyme involved in managing oxidative stress.[7]

Potential Signaling Pathway Involvement:

Caption: Hypothetical inhibition of the SOD pathway by a 6-amino-5-nitrosouracil derivative.

Further research is required to validate this interaction and to explore other potential biological targets. The use of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in cell culture or animal models, followed by mass spectrometric analysis of metabolites, would provide definitive insights into its metabolic pathways and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isotopically labeled 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, a compound of interest for various research applications, including metabolic studies and as a tracer in drug development. This document details the synthetic pathway, experimental protocols, and relevant biological context.

Synthetic Pathway Overview

The synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is a two-step process. The initial step involves the cyclocondensation of isotopically labeled ethyl cyanoacetate and thiourea to form the labeled 6-amino-2-thiouracil ring. The subsequent step is the nitrosation of this intermediate at the C5 position to yield the final product. The use of ¹³C and ¹⁵N labeled precursors allows for the introduction of heavy isotopes at specific positions within the molecule, facilitating its use in a variety of analytical techniques.

Experimental Protocols

Step 1: Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N

This procedure is adapted from established methods for the synthesis of 6-aminouracil derivatives.[1][2] The reaction involves the base-catalyzed condensation of ethyl cyanoacetate and thiourea.

Materials:

-

Ethyl cyanoacetate-¹³Cₓ (specific labeling pattern to be chosen based on research needs)

-

Thiourea-¹³C,¹⁵N₂

-

Sodium metal

-

Anhydrous ethanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1 molar equivalent) in anhydrous ethanol under an inert atmosphere.

-

To this solution, Thiourea-¹³C,¹⁵N₂ (1 molar equivalent) and Ethyl cyanoacetate-¹³Cₓ (1 molar equivalent) are added.

-

The reaction mixture is heated under reflux for 10-12 hours.

-

After cooling to room temperature, the mixture is acidified to a pH of 6 with glacial acetic acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold distilled water, and dried under vacuum to yield 6-Amino-2-thiouracil-¹³C,¹⁵N.

Step 2: Synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

This nitrosation reaction is a standard method for introducing a nitroso group at the C5 position of 6-aminouracil derivatives.

Materials:

-

6-Amino-2-thiouracil-¹³C,¹⁵N (from Step 1)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Distilled water

Procedure:

-

6-Amino-2-thiouracil-¹³C,¹⁵N is dissolved in a minimal amount of warm distilled water containing glacial acetic acid.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.1 molar equivalents) in cold distilled water is added dropwise to the stirred mixture while maintaining the temperature below 5 °C.

-

The reaction is allowed to proceed for 1-2 hours at 0-5 °C, during which a colored precipitate will form.

-

The precipitate, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, is collected by filtration, washed with cold distilled water, and dried under vacuum.

Data Presentation

The following table summarizes the expected, albeit hypothetical, quantitative data for the synthesis. Actual yields and isotopic enrichment must be determined experimentally.

| Step | Reactants | Product | Molar Ratio (Reactant:Base/Reagent) | Solvent | Reaction Time | Temperature | Theoretical Yield (%) | Isotopic Enrichment (%) |

| 1 | Ethyl cyanoacetate-¹³Cₓ, Thiourea-¹³C,¹⁵N₂ | 6-Amino-2-thiouracil-¹³C,¹⁵N | 1:1:1 | Anhydrous Ethanol | 10-12 hours | Reflux | ~70 | >98 |

| 2 | 6-Amino-2-thiouracil-¹³C,¹⁵N, Sodium Nitrite | 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N | 1:1.1 | Water/Acetic Acid | 1-2 hours | 0-5 °C | >80 | >98 |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Potential Biological Signaling Pathway: Inhibition of Superoxide Dismutase

While the specific biological activities of 6-Amino-5-nitroso-2-thiouracil are not extensively documented, related compounds are known to inhibit Superoxide Dismutase (SOD).[3][4] SOD is a critical enzyme in the antioxidant defense system, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[5][6][7] Inhibition of SOD leads to an accumulation of superoxide, which can induce oxidative stress and modulate various downstream signaling pathways, potentially leading to apoptosis in cancer cells.[3]

Caption: Potential signaling pathway affected by SOD inhibition.

References

- 1. aprh.journals.ekb.eg [aprh.journals.ekb.eg]

- 2. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 3. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Superoxide dismutase - Wikipedia [en.wikipedia.org]

- 6. rupress.org [rupress.org]

- 7. academic.oup.com [academic.oup.com]

6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and theoretical biological interactions of 6-Amino-5-nitroso-2-thiouracil and its isotopically labeled form, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this compound in their studies. Due to the limited availability of specific experimental data for the isotopically labeled compound, some information presented herein is based on the properties of the unlabeled compound and closely related analogs.

Core Chemical Properties

6-Amino-5-nitroso-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family. The introduction of ¹³C and ¹⁵N isotopes provides a valuable tool for metabolic and mechanistic studies, allowing for the sensitive and specific tracking of the molecule and its metabolites by mass spectrometry and nuclear magnetic resonance.

Table 1: General Chemical Properties

| Property | Value | Source |

| Unlabeled Compound | ||

| Molecular Formula | C₄H₄N₄O₂S | [1] |

| Molecular Weight | 172.17 g/mol | [1] |

| Melting Point | > 240 °C | [2] |

| Appearance | Orange to Very Dark Orange Solid | [3] |

| ¹³C,¹⁵N Labeled Compound | ||

| Molecular Formula | C₃¹³CH₄N₃¹⁵NO₂S | Inferred |

| Molecular Weight | ~174 g/mol | Inferred |

Table 2: Solubility and Storage

| Parameter | Information | Source |

| Solubility | Soluble in Aqueous Sodium Hydroxide. | [3] |

| Storage | 2-8°C, under inert atmosphere. | [3] |

Spectroscopic Data

Table 3: Anticipated Spectroscopic Characteristics

| Technique | Expected Observations |

| ¹³C NMR | The spectrum will show four distinct signals for the carbon atoms. The signal corresponding to the ¹³C labeled carbon will exhibit a significantly larger intensity. |

| ¹⁵N NMR | The spectrum will reveal signals for the nitrogen atoms, with the ¹⁵N labeled nitrogen providing a strong, identifiable peak, aiding in structural elucidation and interaction studies. |

| IR Spectroscopy | Characteristic peaks are expected for N-H, C=O, C=S, and N=O functional groups. |

| UV-Vis Spectroscopy | An intense absorption line around 514 nm has been noted for the unlabeled compound, which is characteristic of the nitroso-amino-thiouracil chromophore. |

Experimental Protocols

While a specific, detailed protocol for the synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is not published, a general method can be inferred from the synthesis of analogous compounds, such as 6-Amino-5-nitroso-3-methyluracil. The synthesis would likely involve the nitrosation of a ¹³C and ¹⁵N labeled 6-Amino-2-thiouracil precursor.

General Synthetic Workflow (Hypothetical)

The synthesis would proceed via an electrophilic substitution reaction, where a nitrosonium ion (NO⁺) attacks the electron-rich C5 position of the pyrimidine ring.

Caption: Hypothetical workflow for the synthesis of the target compound.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized compound, a standard analytical workflow should be employed.

Caption: Standard workflow for the analytical characterization of the compound.

Potential Biological Activity and Signaling Pathways

While the direct biological activity of 6-Amino-5-nitroso-2-thiouracil is not well-documented, related aminouracil and nitrosouracil compounds have been investigated for various therapeutic applications, including antimicrobial, anticancer, and antiviral properties.[4] A plausible mechanism of action, extrapolated from the related compound 6-Amino-5-nitroso-3-methyluracil, is the inhibition of Superoxide Dismutase (SOD).[4]

SOD is a critical enzyme in the antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. Inhibition of SOD would lead to an increase in cellular superoxide levels, a key reactive oxygen species (ROS), which can modulate various signaling pathways and induce cellular stress.

Caption: Potential signaling pathway affected by SOD inhibition.

Conclusion

6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N represents a promising tool for detailed pharmacological and metabolic research. While specific experimental data for the isotopically labeled form is currently scarce, this guide provides a foundational understanding of its chemical properties and potential applications based on available information for the unlabeled compound and its analogs. Further research is warranted to fully elucidate the experimental parameters and biological activities of this compound.

References

Isotopic Enrichment of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the isotopic enrichment of 6-Amino-5-nitroso-2-thiouracil with ¹³C and ¹⁵N. This labeled compound is a valuable tool in various research applications, including metabolic studies, drug mechanism of action elucidation, and as an internal standard in quantitative mass spectrometry-based assays. This document outlines the synthetic pathway, detailed experimental protocols, and data presentation structures necessary for the successful preparation and characterization of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Synthetic Pathway Overview

The isotopic enrichment of 6-Amino-5-nitroso-2-thiouracil with ¹³C and ¹⁵N is achieved through a two-step chemical synthesis. The general strategy involves the initial synthesis of isotopically labeled 6-Amino-2-thiouracil, followed by a nitrosation reaction at the C5 position of the pyrimidine ring.

The key starting material for this synthesis is commercially available ¹³C,¹⁵N-labeled thiourea. This labeled precursor is condensed with a suitable three-carbon synthon, such as ethyl cyanoacetate, to form the pyrimidine ring of 6-Amino-2-thiouracil. Subsequent nitrosation using a nitrosating agent, typically sodium nitrite in an acidic medium, introduces the nitroso group at the 5-position to yield the final desired product, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Experimental Protocols

This section provides detailed experimental protocols for the two-step synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Step 1: Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N

This procedure is adapted from the general synthesis of 6-aminothiouracil derivatives.

Materials:

-

Thiourea-¹³C,¹⁵N₂ (Isotopically labeled, ≥98% purity)

-

Ethyl cyanoacetate

-

Sodium ethoxide solution (21% in ethanol)

-

Absolute ethanol

-

Glacial acetic acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Thiourea-¹³C,¹⁵N₂ in absolute ethanol.

-

To this solution, add ethyl cyanoacetate.

-

Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with glacial acetic acid to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 6-Amino-2-thiouracil-¹³C,¹⁵N.

Step 2: Nitrosation of 6-Amino-2-thiouracil-¹³C,¹⁵N

This procedure details the introduction of the nitroso group at the C5 position.

Materials:

-

6-Amino-2-thiouracil-¹³C,¹⁵N (from Step 1)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Suspend 6-Amino-2-thiouracil-¹³C,¹⁵N in deionized water in a beaker.

-

Heat the suspension to approximately 50-60 °C with stirring.

-

Add glacial acetic acid to the suspension.

-

In a separate container, prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred, warm suspension of the thiouracil derivative. A color change should be observed, indicating the formation of the nitroso compound.

-

Continue stirring for 1-2 hours at the same temperature.

-

Cool the reaction mixture in an ice bath to facilitate complete precipitation.

-

Collect the colored precipitate by vacuum filtration.

-

Wash the product thoroughly with cold deionized water to remove any unreacted salts.

-

Dry the final product, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, under vacuum.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained during the synthesis and characterization of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. It is critical to experimentally determine these values for each synthesis batch.

Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N

| Parameter | Value |

| Starting Material | |

| Thiourea-¹³C,¹⁵N₂ (mass, mmol) | To be determined |

| Ethyl cyanoacetate (volume, mmol) | To be determined |

| Reaction Conditions | |

| Solvent (volume) | To be determined |

| Temperature (°C) | To be determined |

| Reaction Time (hours) | To be determined |

| Product | |

| Yield (mass, mmol) | To be determined |

| Molar Yield (%) | To be determined |

| Characterization | |

| Melting Point (°C) | To be determined |

| ¹H NMR | To be determined |

| ¹³C NMR | To be determined |

| Mass Spectrometry (m/z) | To be determined |

| Isotopic Purity (%) | To be determined |

Synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

| Parameter | Value |

| Starting Material | |

| 6-Amino-2-thiouracil-¹³C,¹⁵N (mass, mmol) | To be determined |

| Sodium Nitrite (mass, mmol) | To be determined |

| Reaction Conditions | |

| Solvent (volume) | To be determined |

| Temperature (°C) | To be determined |

| Reaction Time (hours) | To be determined |

| Product | |

| Yield (mass, mmol) | To be determined |

| Molar Yield (%) | To be determined |

| Characterization | |

| Melting Point (°C) | To be determined |

| ¹H NMR | To be determined |

| ¹³C NMR | To be determined |

| Mass Spectrometry (m/z) | To be determined |

| Isotopic Enrichment (%) | To be determined |

| Chemical Purity (e.g., by HPLC, %) | To be determined |

Concluding Remarks

This technical guide provides a foundational framework for the synthesis of isotopically enriched 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. The successful implementation of these protocols will enable researchers to produce this valuable labeled compound for a wide range of scientific investigations. It is imperative that all reactions are carried out with appropriate safety precautions in a well-ventilated fume hood, and that the identity and purity of the final product are rigorously confirmed using appropriate analytical techniques. The quantitative data for each synthesis should be carefully recorded to ensure reproducibility and for the accurate interpretation of subsequent experimental results.

An In-depth Technical Guide to 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

CAS Number: 1246814-68-5

This technical guide provides a comprehensive overview of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, an isotopically labeled compound of significant interest to researchers in drug development and metabolic studies. Due to the limited availability of specific experimental data for the labeled compound, this guide leverages information on its unlabeled counterpart, 6-Amino-5-nitroso-2-thiouracil, and provides context for the application of its stable isotope labels in advanced research methodologies.

Physicochemical Properties

Quantitative data for 6-Amino-5-nitroso-2-thiouracil and its ¹³C,¹⁵N labeled analog are summarized below. The data for the labeled compound are largely inferred from the unlabeled compound, with adjustments for the isotopic enrichment.

| Property | 6-Amino-5-nitroso-2-thiouracil | 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N |

| CAS Number | 1672-48-6[1] | 1246814-68-5[2] |

| Molecular Formula | C₄H₄N₄O₂S[1][3] | C₃¹³CH₄N₃¹⁵NO₂S |

| Molecular Weight | 172.17 g/mol [1][3] | Approx. 174.17 g/mol |

| Appearance | Crystalline powder | - |

| Solubility | Soluble in aqueous sodium hydroxide[4] | Expected to be similar to the unlabeled compound |

| Purity | Min. 95%[3] | - |

| Melting Point | > 240 °C[1] | - |

| InChI Key | UOWCFGBLAMCSFY-UHFFFAOYSA-N[3] | Inferred to be the same |

Synthesis and Chemical Reactions

While a specific protocol for the synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is not publicly available, the following is a representative experimental protocol for the synthesis of the closely related compound, 6-Amino-5-nitroso-3-methyluracil. This process involves the nitrosation of a 6-aminouracil precursor. The synthesis of the labeled target compound would require the use of ¹³C and ¹⁵N enriched starting materials.

Experimental Protocol: Synthesis of 6-Amino-5-nitroso-uracil Analog

This protocol is adapted from the synthesis of 6-Amino-5-nitroso-3-methyluracil[5][6][7].

Step 1: Synthesis of the 6-Aminouracil Precursor

The synthesis of the precursor, 6-amino-2-thiouracil, can be achieved through the condensation of ethyl cyanoacetate and thiourea in the presence of a base like sodium ethoxide. For the labeled compound, isotopically labeled thiourea (¹⁵N₂) and/or ethyl cyanoacetate (with ¹³C) would be used.

Step 2: Nitrosation of the 6-Aminouracil Precursor

-

Dissolution: Suspend the 6-amino-2-thiouracil precursor in a suitable solvent such as a mixture of glacial acetic acid and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Nitrosating Agent: Prepare a solution of sodium nitrite in distilled water. Slowly add the sodium nitrite solution dropwise to the cooled suspension of the 6-aminouracil precursor. It is crucial to maintain the temperature below 5 °C during this addition to prevent side reactions.

-

Reaction: Continue to stir the reaction mixture in the ice bath for 1-2 hours. The product, 6-Amino-5-nitroso-2-thiouracil, will precipitate out of the solution, often as a colored solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the final product under vacuum.

Biological Activity and Potential Applications

Derivatives of 6-aminouracil are known to possess a range of biological activities, including antimicrobial, anticancer, and antiviral properties[8][9][10]. The primary research application of 6-Amino-5-nitroso-2-thiouracil and its labeled analog is likely as a precursor for the synthesis of other bioactive molecules and in studying biological pathways.

Proposed Mechanism of Action: Superoxide Dismutase (SOD) Inhibition

While not definitively proven for this specific compound, related 5-nitrosouracil derivatives have been suggested as potential inhibitors of Superoxide Dismutase (SOD)[5][8]. SODs are critical antioxidant enzymes that catalyze the dismutation of superoxide radicals. Inhibition of SOD leads to an increase in cellular superoxide levels, which can induce oxidative stress and modulate various signaling pathways.

Applications of Isotopic Labeling in Research

The presence of ¹³C and ¹⁵N stable isotopes in 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N makes it a powerful tool for a variety of advanced research applications, primarily in conjunction with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy[2][11][12][13].

Metabolic Tracing and Flux Analysis

The labeled compound can be used as a tracer to follow the metabolic fate of the molecule in biological systems. By introducing the labeled compound to cells or organisms, researchers can track its uptake, distribution, metabolism, and excretion (ADME studies)[2][12][14][15]. Mass spectrometry can distinguish between the labeled and unlabeled forms of the compound and its metabolites, allowing for precise quantification and pathway elucidation[11][14][16].

NMR Spectroscopy for Structural and Interaction Studies

The ¹³C and ¹⁵N labels are NMR-active nuclei. Their incorporation into the molecule significantly enhances the sensitivity and resolution of NMR experiments[11][17][18][19]. This allows for detailed structural elucidation of the compound and its potential binding partners (e.g., proteins, nucleic acids). For instance, ¹⁵N-edited NMR experiments can be used to specifically observe the nitrogen-containing parts of the molecule, reducing spectral overlap from other non-nitrogenous compounds in a complex biological sample[19].

References

- 1. 6-Amino-5-nitroso-2-thiouracil | 1672-48-6 | FA17640 [biosynth.com]

- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Amino-5-nitroso-2-thiouracil | CymitQuimica [cymitquimica.com]

- 4. 6-Amino-5-nitroso-2-thiouracil-13C,15N_北京德威钠生物技术有限公司 [gbwol.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]

- 14. metsol.com [metsol.com]

- 15. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of 6-Amino-2-Thiouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 6-amino-2-thiouracil derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Synthesis Strategies

The foundational structure of 6-amino-2-thiouracil serves as a versatile scaffold for the synthesis of a wide array of derivatives. A common synthetic route involves the condensation of 6-amino-2-thiouracil with various aromatic aldehydes to yield azomethine derivatives. These intermediates can then undergo further reactions, such as [4+2] cycloaddition with enaminones or acetylenic compounds, to generate more complex heterocyclic systems like pyrido[2,3-d]pyrimidines.[1][2] Another established method is the condensation of 6-amino-2-thiouracil with benzaldehyde derivatives in glacial acetic acid under reflux to produce 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives.[3] Alkylation of the thiol group is also a common strategy to introduce further diversity.[4]

Anticancer Activity

Derivatives of 6-amino-2-thiouracil have demonstrated significant potential as anticancer agents, with activities reported against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of selected 6-amino-2-thiouracil derivatives against different cancer cell lines.

| Compound Class | Derivative/Compound | Cell Line | Activity Metric | Value | Reference |

| Pyrido[2,3-d]pyrimidines | Compound 8a | H460 (Lung) | Antitumor Activity | Moderate | [1][2] |

| Pyrido[2,3-d]pyrimidines | Compound 16b | H460 (Lung) | Antitumor Activity | Moderate | [1][2] |

| 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil)s | Various derivatives | HeLa (Cervical) | Cytotoxicity | More active than 5-FU | [3] |

| 2-Thiouracil Sulfonamides | Compound 9 | CaCo-2 (Colon) | IC50 | 2.82 µg/mL | [5] |

| 2-Thiouracil Sulfonamides | Compound 9 | MCF-7 (Breast) | IC50 | 2.92 µg/mL | [5] |

| 6-Aryl-5-cyano-2-thiouracils | Compound 6d | HOP-92 (Lung) | Growth Inhibition | Potent | [6] |

| 6-Aryl-5-cyano-2-thiouracils | Compound 6i | MOLT-4 (Leukemia) | Growth Inhibition | Potent | [6] |

Mechanism of Action and Signaling Pathways

Several mechanisms of action have been proposed for the anticancer effects of these derivatives. Molecular docking studies have indicated that 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives exhibit strong binding affinity to the Eg5 kinesin motor protein, a target for cancer therapy.[3] Other derivatives have been shown to inhibit cathepsin B, a lysosomal cysteine protease involved in tumor invasion and metastasis.[7] Furthermore, some 6-amino-substituted uracil derivatives act as potent inhibitors of thymidine phosphorylase (TP), an enzyme involved in angiogenesis.[8]

Below is a diagram illustrating a potential signaling pathway inhibited by a 6-amino-2-thiouracil derivative targeting an upstream kinase.

Caption: Inhibition of a Pro-Survival Signaling Pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 6-amino-2-thiouracil derivatives on cancer cell lines.[9]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Numerous 6-amino-2-thiouracil derivatives have been reported to possess significant antibacterial and antifungal properties.[1][2][6][10]

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of selected derivatives, often expressed as the diameter of the zone of inhibition or the minimum inhibitory concentration (MIC).

| Compound Class | Derivative/Compound | Microorganism | Activity Metric | Value | Reference |

| Pyrido[2,3-d]pyrimidines | Various synthesized compounds | Gram-positive & Gram-negative bacteria, Fungi | Antimicrobial Activity | Active | [1][2] |

| 6-Aryl-5-cyano-2-thiouracils | Compound 7b | S. aureus (Gram-positive) | Antibacterial Activity | Superior to amoxicillin | [6] |

| 6-Aryl-5-cyano-2-thiouracils | Compound 7c | B. subtilis (Gram-positive) | Antibacterial Activity | Superior to amoxicillin | [6] |

| 6-Aryl-5-cyano-2-thiouracils | Compound 4i | C. albicans (Fungus) | MIC | 2.34 µg/mL | [6] |

| 6-Aryl-5-cyano-2-thiouracils | Amphotericin B (Reference) | C. albicans (Fungus) | MIC | 3.00 µg/mL | [6] |

| Metal Complexes of 6-Methyl-2-thiouracil | Cu(II) complex | S. cerevisiae (Yeast) | Antifungal Activity | Most potent | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain derivatives of 6-amino-2-thiouracil have shown promise as anti-inflammatory agents.[4][15]

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of novel compounds.

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol is used to assess the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.[16][17]

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test derivatives for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels indicates anti-inflammatory activity.

Other Biological Activities

Beyond the major areas highlighted, 6-amino-2-thiouracil derivatives have been investigated for other therapeutic applications.

-

Antiviral Activity: Some derivatives have shown antiviral activity, for instance, against the Hepatitis A virus (HAV).[18]

-

Enzyme Inhibition: Specific derivatives have been synthesized as inhibitors of iodothyronine deiodinase, an enzyme involved in thyroid hormone metabolism, suggesting their potential use in studying and managing thyroid-related conditions.[19]

Conclusion

The 6-amino-2-thiouracil scaffold has proven to be a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. The derivatives synthesized from this core structure exhibit promising anticancer, antimicrobial, and anti-inflammatory properties. Further research, including detailed structure-activity relationship (SAR) studies, in vivo efficacy testing, and elucidation of precise molecular mechanisms, will be crucial in advancing these compounds from promising hits to clinically viable drug candidates. This guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and offering standardized protocols for the continued exploration of this fascinating class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

- 14. apec.org [apec.org]

- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. This isotopically labeled compound is a valuable tool for a range of research applications, including metabolic studies, drug mechanism elucidation, and as an internal standard in quantitative mass spectrometry-based assays.

Synthesis and Logical Workflow

The synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is a two-step process. The first step involves the cyclocondensation of ethyl cyanoacetate with commercially available [¹³C,¹⁵N₂]-thiourea to produce isotopically labeled 6-amino-2-thiouracil. The second step is the regioselective nitrosation of the C5 position of the pyrimidine ring using a suitable nitrosating agent.

Experimental Protocols

Step 1: Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N₂

A general procedure for the synthesis of 6-aminouracil derivatives involves the condensation of a urea or thiourea with ethyl cyanoacetate in the presence of a base.

-

Materials:

-

[¹³C,¹⁵N₂]-Thiourea (commercially available, with specified isotopic enrichment)

-

Ethyl cyanoacetate

-

Sodium metal

-

Anhydrous ethanol

-

Glacial acetic acid

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To this solution, [¹³C,¹⁵N₂]-thiourea (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) are added.

-

The reaction mixture is heated to reflux and maintained for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is redissolved in water and acidified with glacial acetic acid to a pH of approximately 6, leading to the precipitation of 6-amino-2-thiouracil-¹³C,¹⁵N₂.

-

The product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

-

Step 2: Nitrosation of 6-Amino-2-thiouracil-¹³C,¹⁵N₂

The nitrosation is achieved by treating the isotopically labeled 6-amino-2-thiouracil with a nitrosating agent in an acidic medium.

-

Materials:

-

6-Amino-2-thiouracil-¹³C,¹⁵N₂

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Distilled water

-

-

Procedure:

-

6-Amino-2-thiouracil-¹³C,¹⁵N₂ is dissolved in a minimal amount of hot glacial acetic acid.

-

The solution is cooled in an ice bath to 0-5 °C.

-

A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred solution of the thiouracil derivative, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 1-2 hours at 0-5 °C. The formation of a colored precipitate indicates the formation of the nitroso product.

-

The precipitate, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The final product is dried under vacuum.

-

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Table 1: Synthesis Parameters and Expected Yields

| Step | Reaction | Key Reactants | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Cyclocondensation | [¹³C,¹⁵N₂]-Thiourea, Ethyl cyanoacetate | 1:1:1.1 (Thiourea:Cyanoacetate:NaOEt) | Anhydrous Ethanol | Reflux | 6-8 | 60-70 |

| 2 | Nitrosation | 6-Amino-2-thiouracil-¹³C,¹⁵N₂, Sodium Nitrite | 1:1.1 | Glacial Acetic Acid/Water | 0-5 | 1-2 | 80-90 |

Table 2: Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N |

| Mass Spectrometry (HRMS) | [M+H]⁺ | Expected m/z corresponding to C₄H₅N₄O₂S with one ¹³C and one ¹⁵N. |

| ¹³C NMR | Chemical Shift (δ) | C2: ~175 ppm (¹JC,N expected), C4: ~160 ppm, C5: ~120 ppm, C6: ~150 ppm (¹JC,N expected) |

| ¹⁵N NMR | Chemical Shift (δ) | N1/N3: -150 to -200 ppm, N-amino: ~ -300 ppm, N-nitroso: ~ +400 to +500 ppm |

Characterization Workflow

The structural confirmation and purity assessment of the synthesized 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N involve a series of analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula and determining the isotopic enrichment of the final product. The mass spectrum is expected to show a molecular ion peak corresponding to the ¹³C and ¹⁵N incorporated molecule. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The spectrum will show characteristic shifts for the pyrimidine ring carbons. The presence of ¹³C-¹⁵N coupling will be observed for the carbons directly bonded to the labeled nitrogens (C2 and C6), providing definitive evidence of isotopic incorporation at these positions.

-

¹⁵N NMR: This technique directly observes the labeled nitrogen atoms, providing distinct signals for the different nitrogen environments (ring nitrogens, amino group, and nitroso group).

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, C=S, and N=O stretching vibrations.

Chromatography: HPLC and TLC are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reactions.

Disclaimer

The experimental protocols and predicted data provided in this guide are based on established chemical principles and literature precedents for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize the described procedures for their specific experimental setup and desired outcomes.

In-Depth Technical Guide: Stability and Storage of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. Given the limited publicly available stability data for this specific isotopically labeled compound, this document outlines potential degradation pathways and provides detailed experimental protocols for forced degradation studies based on the chemical properties of the molecule and related compounds. These protocols are intended to serve as a robust starting point for establishing a comprehensive stability profile.

Recommended Storage Conditions

To ensure the integrity of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, it is crucial to adhere to appropriate storage conditions. Based on information from various suppliers, the following general guidelines are recommended. However, for specific instructions, always refer to the product label and the Certificate of Analysis (COA) provided by the supplier.

| Parameter | Recommendation | Source(s) |

| Temperature | Store at room temperature or under refrigeration (2-8°C or 10-25°C).[1] | [1] |

| Light | Protect from light. | |

| Moisture | Store in a tightly closed container to protect from moisture. | |

| Atmosphere | Store under an inert atmosphere for long-term stability. |

Proposed Degradation Pathways

The chemical structure of 6-Amino-5-nitroso-2-thiouracil suggests susceptibility to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The presence of the thiouracil ring, the nitroso group, and the amino group are key factors in its potential instability. Isotopic labeling with ¹³C and ¹⁵N is not expected to significantly alter these degradation pathways.

Hydrolytic Degradation

The thiouracil ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to the opening of the pyrimidine ring.

Oxidative Degradation

The thioamide group in the thiouracil ring is prone to oxidation. Mild oxidation may lead to the formation of a disulfide, while stronger oxidation can result in the formation of sulfinic and sulfonic acid derivatives.[2][3] The nitroso group could also be oxidized to a nitro group.

Photolytic Degradation

Exposure to light, particularly UV radiation, may induce degradation. The nitroso group is a known chromophore and can absorb light, potentially leading to radical-mediated degradation pathways or rearrangement reactions.

References

- 1. 6-Amino-5-nitroso-2-thiouracil | 1672-48-6 | FA17640 [biosynth.com]

- 2. Oxidative metabolism of propylthiouracil by peroxidases from rat bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of propylthiouracil to reactive metabolites by activated neutrophils. Implications for agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, experimental protocols, and technical data for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. The information is compiled from available safety data sheets and related scientific literature for the unlabeled parent compound, which is considered toxicologically equivalent for the purposes of this guide.

Chemical and Physical Properties

The fundamental physical and chemical properties of 6-Amino-5-nitroso-2-thiouracil are crucial for its safe handling and use in experimental settings.

| Property | Value |

| CAS Number | 1672-48-6 (Unlabeled)[1][2][3] |

| Molecular Formula | C₄H₄N₄O₂S[1][2][3] |

| Molecular Weight | 172.17 g/mol [1][2][3] |

| Appearance | Powder Solid[4][5] |

| Melting Point | > 240 °C[1] |

| Solubility | Soluble in Aqueous Sodium Hydroxide[6] |

| Storage Temperature | 10°C - 25°C[1] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed[1][2] |

| H312 | Harmful in contact with skin[2] |

| H314 | Causes severe skin burns and eye damage[2] |

| H315 | Causes skin irritation[1] |

| H318 | Causes serious eye damage[2] |

| H319 | Causes serious eye irritation[1] |

| H332 | Harmful if inhaled[2] |

| H335 | May cause respiratory irritation[1][2] |

Precautionary Measures

| Precautionary Code | Description |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray[2] |

| P264 | Wash skin thoroughly after handling[2][7] |

| P270 | Do not eat, drink or smoke when using this product[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[2][7] |

| P301+P312 | IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell[2] |

| P302+P352 | IF ON SKIN: wash with plenty of soap and water[2] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[2][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4] |

| P405 | Store locked up[1][7] |

| P501 | Dispose of contents/container in accordance with local regulation[1][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

-

Compound Treatment: Prepare serial dilutions of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N in fresh culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).[8][9]

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[8]

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway

While the precise signaling pathway of 6-Amino-5-nitroso-2-thiouracil is not fully elucidated, related compounds are suggested to act as inhibitors of Superoxide Dismutase (SOD). This inhibition can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and potentially leading to apoptosis in cancer cells.

Caption: Hypothetical signaling pathway of 6-Amino-5-nitroso-2-thiouracil.

Safe Handling and Disposal Workflow

A systematic approach to handling and disposal is essential to minimize risk.

Caption: Workflow for safe handling and disposal.

References

- 1. 6-Amino-5-nitroso-2-thiouracil | 1672-48-6 | FA17640 [biosynth.com]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. gbwol.com [gbwol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

For researchers, scientists, and drug development professionals seeking to utilize isotopically labeled compounds, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N serves as a valuable tool in metabolic studies, mechanistic investigations, and as an internal standard for analytical quantification. This technical guide provides a comprehensive overview of its commercial availability, synthesis, potential biological activities, and relevant experimental protocols, with a focus on its applications in research and drug development.

Commercial Availability

The isotopically labeled 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is a specialized chemical and its availability is limited to suppliers who offer custom synthesis or a range of isotopically labeled compounds. One known commercial supplier is LGC Standards . When sourcing this compound, it is crucial to obtain a certificate of analysis to confirm its chemical purity and isotopic enrichment.

For the unlabeled compound, 6-Amino-5-nitroso-2-thiouracil, several commercial suppliers exist, including Biosynth, Clinivex, and Sigma-Aldrich.[1][2][3]

Physicochemical Properties and Data

| Property | Value |

| Molecular Formula | C₄H₄N₄O₂S |

| Molecular Weight | 172.17 g/mol |

| Appearance | Likely a colored solid, as the related 6-amino-5-nitroso-3-methyluracil is a violet solid/powder.[4] |

| Melting Point | > 240 °C |

| Isotopic Enrichment | To be specified by the supplier |

| Storage Conditions | Recommended storage at 2-8°C.[3] |

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is not publicly documented. However, the synthesis can be inferred from established methods for preparing unlabeled 6-amino-5-nitrosouracil derivatives. The general approach involves the nitrosation of a corresponding isotopically labeled 6-amino-2-thiouracil precursor.

Hypothetical Synthesis Workflow

References

- 1. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 2. Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitroso-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family. Its isotopically labeled form, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂, serves as a powerful tool in mass spectrometry-based research. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for its use as an internal standard in quantitative analyses, a tracer in metabolic studies, and a tool for elucidating drug metabolism pathways. The distinct mass shift introduced by the isotopes enables precise differentiation and quantification of the labeled compound from its unlabeled counterparts in complex biological matrices.

Stable isotope-labeled compounds are widely utilized in various biomedical research fields, including drug metabolism studies, due to their safety, sensitivity, and versatility.[1][2] Mass spectrometry is the primary analytical technique for detecting and quantifying stable isotopes.[1] The use of labeled compounds as internal standards helps to correct for variations in sample preparation and mass spectrometric analysis, thereby improving the accuracy and precision of quantification.[2]

Applications

The primary applications of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in mass spectrometry include:

-

Quantitative Analysis: It can be used as an internal standard for the accurate quantification of the unlabeled 6-Amino-5-nitroso-2-thiouracil or its metabolites in biological samples such as plasma, urine, and tissue homogenates. The known concentration of the spiked labeled compound allows for precise determination of the analyte's concentration.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: As a stable isotope tracer, it can be administered in vivo to study the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[1][3] Mass spectrometry can then be used to identify and quantify the labeled metabolites, providing insights into the metabolic fate of the drug.

-

Metabolic Pathway Elucidation: By tracing the incorporation of the labeled atoms into various downstream molecules, researchers can investigate the metabolic pathways in which 6-Amino-5-nitroso-2-thiouracil is involved. While no specific signaling pathways for the closely related 6-Amino-5-nitroso-3-methyluracil are detailed in scientific literature, it has been suggested as a potential inhibitor of Superoxide Dismutase (SOD).[4][5]

-

Quantitative Proteomics: While not a direct application of the compound itself, the principles of using ¹³C and ¹⁵N labeling are central to quantitative proteomics.[6] This highlights the broader utility of stable isotope labeling in mass spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data from a pharmacokinetic study using 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ as an internal standard for the quantification of the unlabeled drug in rat plasma.

| Time (hours) | Mean Plasma Concentration (ng/mL) of Unlabeled Drug (n=3) | Standard Deviation |

| 0.25 | 152.8 | 12.5 |

| 0.5 | 289.4 | 25.1 |

| 1 | 450.2 | 38.9 |

| 2 | 380.7 | 32.6 |

| 4 | 198.1 | 17.3 |

| 8 | 55.6 | 5.2 |

| 24 | 5.1 | 0.8 |

Experimental Protocols

Protocol 1: Quantification of 6-Amino-5-nitroso-2-thiouracil in Plasma using LC-MS/MS

This protocol describes the use of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ as an internal standard for the quantification of the parent drug in plasma samples.

Materials:

-

6-Amino-5-nitroso-2-thiouracil (unlabeled standard)

-

6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ (internal standard)

-

Blank plasma

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., ESI-TOF or Orbitrap)[4]

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of both unlabeled and labeled compounds in a suitable solvent (e.g., DMSO or Methanol).

-

Prepare a series of working standard solutions of the unlabeled compound by serial dilution for the calibration curve.

-

Prepare a working solution of the internal standard (IS) at a fixed concentration.

-

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Spike 10 µL of the internal standard working solution into the plasma sample.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the unlabeled standards.

-

Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Workflow for quantitative analysis using LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: Protocols for ¹³C and ¹⁵N Metabolic Flux Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By introducing stable, non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into cellular pathways, researchers can trace the flow of atoms through the metabolic network.[1][2] This provides a detailed snapshot of cellular physiology, offering invaluable insights into disease states, drug mechanisms of action, and opportunities for metabolic engineering.[3][4][5] This document provides detailed protocols for conducting ¹³C and ¹⁵N metabolic flux analysis experiments, from experimental design to data interpretation.

Core Principles of Metabolic Flux Analysis

The central premise of MFA involves the introduction of a substrate labeled with a stable isotope (a "tracer") into a biological system.[2] As the cells metabolize this tracer, the isotopes become incorporated into downstream metabolites.[6] The pattern and extent of this incorporation, known as isotopic enrichment, are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][7] This data is then used in conjunction with a stoichiometric model of the cell's metabolic network to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.[6][8]

Experimental Workflow Overview

A typical MFA experiment follows a structured workflow, from initial design to final data analysis.[6]

Figure 1: General workflow for a ¹³C and ¹⁵N metabolic flux analysis experiment.

Detailed Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis in Mammalian Cells

This protocol outlines the key steps for performing a ¹³C-MFA experiment in cultured mammalian cells using ¹³C-labeled glucose.

1. Experimental Design:

-

Tracer Selection: The choice of tracer is critical for probing specific pathways.[9][10] For central carbon metabolism, common tracers include [U-¹³C₆]glucose (uniformly labeled) or specifically labeled variants like [1,2-¹³C₂]glucose.[6][10] A mixture of tracers can also be used to enhance flux resolution.[10]

-

Metabolic Network Model: Construct a stoichiometric model of the metabolic pathways of interest. This model will be used for computational flux estimation.[6]

2. Cell Culture and Labeling:

-

Culture mammalian cells in a defined medium.

-

Once cells reach the desired confluency (typically mid-exponential growth phase), switch to a medium containing the ¹³C-labeled tracer.[6]

-

Continue the culture until the cells reach both a metabolic and isotopic steady state. This typically requires at least five to six cell doublings.[6][11]

3. Sample Collection and Metabolite Extraction:

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. A common method is to aspirate the medium and wash the cells with ice-cold saline, followed by the addition of a cold quenching solution (e.g., 80% methanol).

-

Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells and extract the metabolites.

-

Protein Hydrolysis (for amino acid analysis): Pellet the cell debris and hydrolyze the protein pellet in 6 N HCl at 100°C for 12 hours to release amino acids.[12]

4. Analytical Measurement (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for MFA due to its robustness and high precision.[13][14]

-

Derivatization: Derivatize the extracted metabolites (e.g., amino acids) to make them volatile for GC analysis.[6]

-

GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions for each metabolite.[6][13]

5. Data Analysis and Flux Estimation:

-

Mass Isotopomer Distribution (MID) Calculation: Process the raw GC-MS data to correct for the natural abundance of isotopes and determine the fractional abundance of each mass isotopomer.

-

Flux Calculation: Use specialized software (e.g., 13CFLUX, Metran, INCA) to estimate the intracellular fluxes by fitting the metabolic model to the measured MIDs.[11][15][16]

-

Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.[6]

Protocol 2: ¹⁵N-Metabolic Flux Analysis for Nitrogen Metabolism

This protocol focuses on tracing nitrogen pathways using ¹⁵N-labeled tracers, such as ¹⁵N-glutamine.

1. Experimental Design:

-

Tracer Selection: Common tracers for nitrogen metabolism include L-[2-¹⁵N]glutamine, L-[5-¹⁵N]glutamine, or ¹⁵NH₄Cl.[17]

-

Metabolic Network Model: The model should include key nitrogen-containing pathways, such as amino acid and nucleotide biosynthesis.

2. Cell Culture and Labeling:

-

Follow the same cell culture procedures as in Protocol 1, but use a medium containing the selected ¹⁵N tracer.

3. Sample Collection and Metabolite Extraction:

-

The quenching and extraction procedures are similar to those for ¹³C-MFA.

4. Analytical Measurement (LC-MS or NMR):

-

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is often preferred for analyzing a wider range of metabolites, including less stable intermediates, without the need for derivatization.[18]

-

NMR: NMR spectroscopy can also be used to detect ¹⁵N labeling patterns.[17][19]

5. Data Analysis and Flux Estimation:

-

The principles of data analysis are similar to ¹³C-MFA, but the focus is on tracing the flow of nitrogen atoms through the metabolic network.

Protocol 3: Dual ¹³C and ¹⁵N Labeling for Simultaneous Carbon and Nitrogen Flux Analysis

Simultaneous tracing of carbon and nitrogen metabolism can be achieved by using dual-labeled substrates.[20]

-

Tracer Selection: Use a tracer labeled with both ¹³C and ¹⁵N, such as [U-¹³C₅, U-¹⁵N₂]glutamine.

-

Experimental and Analytical Procedures: The experimental workflow is a combination of the ¹³C and ¹⁵N protocols. LC-MS/MS is a powerful tool for analyzing the complex labeling patterns that result from dual-labeling experiments.

-

Data Analysis: The computational model must be expanded to track the transitions of both carbon and nitrogen atoms simultaneously. This provides a more comprehensive view of cellular metabolism.[20][21]

Data Presentation

The primary output of an MFA experiment is a quantitative flux map of the metabolic network. This data is often presented in tables for clear comparison between different experimental conditions.

Table 1: Example of Relative Metabolic Flux Data from a ¹³C-MFA Experiment

| Metabolic Reaction | Control Group (Relative Flux) | Treated Group (Relative Flux) |

| Glycolysis (Glucose -> Pyruvate) | 100 ± 5 | 120 ± 7 |

| Pentose Phosphate Pathway | 15 ± 2 | 10 ± 1.5 |

| TCA Cycle (Pyruvate -> CO₂) | 80 ± 6 | 70 ± 5 |

| Anaplerosis (Pyruvate -> OAA) | 20 ± 3 | 30 ± 4 |

Values are for illustrative purposes and represent flux relative to the glucose uptake rate, which is set to 100.

Table 2: Example of Isotopic Enrichment Data for Key Metabolites

| Metabolite | Isotopomer | Control Group (Enrichment %) | Treated Group (Enrichment %) |

| Alanine | M+0 | 20.5 | 15.3 |

| M+1 | 35.2 | 30.1 | |

| M+2 | 28.1 | 35.6 | |

| M+3 | 16.2 | 19.0 | |

| Glutamate | M+0 | 10.8 | 12.5 |

| M+1 | 25.4 | 22.8 | |

| M+2 | 30.1 | 28.3 | |

| M+3 | 20.3 | 21.9 | |

| M+4 | 10.2 | 11.5 | |

| M+5 | 3.2 | 3.0 |

M+n represents the isotopomer with 'n' heavy isotopes.

Visualization of Metabolic Pathways

Visualizing the flow of isotopes through metabolic pathways is crucial for understanding the results of an MFA experiment.

Figure 2: Tracing ¹³C and ¹⁵N through central carbon and nitrogen metabolism.

Logical Relationship Diagram

The following diagram illustrates the logical flow from experimental data to biological insight in MFA.

Figure 3: Logical flow from experimental data to biological insight in MFA.

Applications in Research and Drug Development

MFA is a versatile tool with broad applications:

-

Disease Research: Elucidating the metabolic reprogramming in diseases like cancer and diabetes.[6]

-

Drug Development: Assessing the metabolic effects of drug candidates and identifying potential off-target effects.

-

Metabolic Engineering: Identifying bottlenecks in metabolic pathways to optimize the production of biofuels and other biochemicals.[3]

-

Systems Biology: Integrating flux data with other 'omics' data (genomics, proteomics, transcriptomics) for a comprehensive understanding of cellular function.

By providing a quantitative measure of metabolic pathway activity, ¹³C and ¹⁵N metabolic flux analysis offers a unique and powerful lens through which to view the intricate workings of the cell.

References

- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. Metabolic flux analysis in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]